molecular formula C17H34N8O9 B1588496 (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid CAS No. 5256-76-8

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid

Cat. No.: B1588496
CAS No.: 5256-76-8
M. Wt: 494.5 g/mol
InChI Key: NCRWNFFIHNRODM-SCGRZTRASA-N
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Description

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid is a compound that combines two molecules of (S)-2-Amino-5-guanidinopentanoic acid with one molecule of 2-oxopentanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid typically involves the reaction of (S)-2-Amino-5-guanidinopentanoic acid with 2-oxopentanedioic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the reactants .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: A similar compound with a guanidino group, known for its role in the urea cycle and nitric oxide production.

    2-Oxoglutaric Acid: Another compound involved in the Krebs cycle, playing a crucial role in cellular metabolism.

Uniqueness

(S)-2-Amino-5-guanidinopentanoic acid 2-oxopentanedioic acid is unique due to its combination of two distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N4O2.C5H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWNFFIHNRODM-SCGRZTRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5256-76-8
Record name eucol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005256768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-L-arginine 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIARGININE OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9LFI257OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Reactant of Route 2
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Reactant of Route 3
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Reactant of Route 4
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Reactant of Route 5
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Reactant of Route 6
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid

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